molecular formula C19H22ClN3O6 B4014497 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4,5-trimethoxybenzamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4,5-trimethoxybenzamide

Cat. No. B4014497
M. Wt: 423.8 g/mol
InChI Key: VYBRGQCJQWWHDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds involves multiple steps, including acylation, catalytic hydrogenation, and characterizations by NMR, IR, MS, and X-ray diffraction methods. For example, similar compounds have been synthesized through reactions that yield crystalline structures, confirming the complexity and precision required in synthesizing such molecules (He et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's interactions and properties. X-ray crystallography and density functional theory (DFT) calculations provide insights into the molecular geometry, bond lengths, angles, and dihedral angles, offering a deep understanding of the molecule's three-dimensional configuration (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity and interaction of such compounds with other chemical entities are studied through various reactions, including nitroreduction and interactions with specific enzymes or biological targets. These studies help in understanding the compound's chemical behavior under different conditions (Palmer et al., 1995).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are fundamental for the compound's application in various fields. These properties are determined through experimental studies and contribute to the compound's characterization and potential utility (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are crucial for understanding the compound's applications. Studies on similar compounds have explored these aspects through synthesis and reaction with various agents, revealing insights into their chemical behavior and interactions (Galkina et al., 2014).

properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O6/c1-27-16-9-12(10-17(28-2)18(16)29-3)19(24)22-8-4-7-21-15-6-5-13(23(25)26)11-14(15)20/h5-6,9-11,21H,4,7-8H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBRGQCJQWWHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4,5-trimethoxybenzamide
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